(S)-8-methyldecyl bromide

Beschreibung

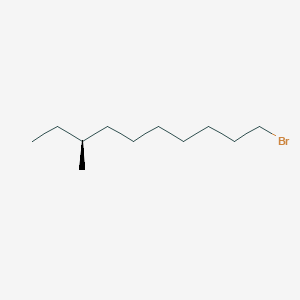

(S)-8-Methyldecyl bromide is a chiral alkyl bromide characterized by a 10-carbon decyl chain with a methyl branch at the 8th position and a bromine atom at the terminal carbon. The stereochemistry at the 8th carbon (S-configuration) influences its physicochemical properties and reactivity, making it distinct from linear or racemic analogs. This compound is typically synthesized via nucleophilic substitution or alkylation reactions, where steric effects from the branched methyl group may alter reaction kinetics and product purity .

Key properties include:

- Molecular Formula: C₁₁H₂₃Br

- Molecular Weight: 235.21 g/mol

- Chirality: S-configuration at C8

- Typical Applications: Intermediate in organic synthesis, chiral ligand preparation, and pharmaceutical research.

Eigenschaften

Molekularformel |

C11H23Br |

|---|---|

Molekulargewicht |

235.20 g/mol |

IUPAC-Name |

(8S)-1-bromo-8-methyldecane |

InChI |

InChI=1S/C11H23Br/c1-3-11(2)9-7-5-4-6-8-10-12/h11H,3-10H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

RIRQPHHDDHJHTQ-NSHDSACASA-N |

Isomerische SMILES |

CC[C@H](C)CCCCCCCBr |

Kanonische SMILES |

CCC(C)CCCCCCCBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Brominated Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Bromides

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) | Chirality |

|---|---|---|---|---|---|

| (S)-8-Methyldecyl Br | C₁₁H₂₃Br | ~245–250* | <0 (liquid)* | Moderate in DMSO, ethanol | S-config |

| n-Decyl Bromide | C₁₀H₂₁Br | 221–223 | -34 | Low in water, high in ether | None |

| 4-Methylsulfonylbenzyl Br | C₈H₉BrO₂S | N/A | 82–86 | High in DMF, acetone | None |

| 2-[(Naphthalen-2-yl)methyl]isothiouronium Br | C₁₂H₁₃N₂S⁺Br⁻ | N/A | 160–165 (decomp.) | High in methanol | None |

Key Observations :

- Branching Effects : The methyl branch in (S)-8-methyldecyl bromide lowers its melting point compared to aromatic bromides (e.g., 4-Methylsulfonylbenzyl bromide) due to reduced crystalline packing efficiency .

- Chirality: The S-configuration introduces stereoselectivity in reactions, unlike non-chiral analogs like n-decyl bromide.

- Solubility: Polar solvents like DMSO dissolve this compound more effectively than n-decyl bromide, which favors non-polar media .

Table 2: Reactivity Comparison

| Compound | SN2 Reactivity | Stability to Hydrolysis | Common Reactions |

|---|---|---|---|

| (S)-8-Methyldecyl Br | Moderate | High (steric shielding) | Alkylation, Grignard formation |

| n-Decyl Bromide | High | Low | Nucleophilic substitution |

| Benzyl Bromide | Very High | Very Low | Friedel-Crafts, polymerization |

Key Observations :

- Steric Hindrance : The 8-methyl group in this compound reduces SN2 reactivity compared to linear n-decyl bromide, as the branched structure impedes backside attack .

- Hydrolytic Stability : Enhanced stability in aqueous environments compared to benzyl bromide, which rapidly hydrolyzes due to aromatic ring activation .

Crystallographic and Intermolecular Interactions

The crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide reveals that bromide ions stabilize the lattice via N–H⋯Br hydrogen bonds . By contrast, this compound lacks strong hydrogen-bond donors, relying instead on van der Waals interactions between alkyl chains. This results in less rigid crystalline phases compared to ionic aromatic bromides.

Key Observations :

- This compound likely shares handling requirements with n-decyl bromide (e.g., avoiding prolonged exposure) but may pose lower acute toxicity than aromatic bromides due to reduced electrophilicity .

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (S)-8-methyldecyl bromide?

Methodological Answer:

- Enantioselective synthesis : Use chiral catalysts (e.g., asymmetric alkylation catalysts) to control the stereochemistry at the 8th carbon. Monitor reaction progress via chiral HPLC to confirm enantiomeric excess (EE) .

- Purification : Employ recrystallization with solvents that differentiate enantiomers (e.g., hexane/ethyl acetate mixtures) or use preparative chiral columns .

- Validation : Verify stereochemical integrity through NMR and polarimetry, comparing retention times with known standards .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

- GC/MS or HPLC : Compare retention times with reference standards. Use UV detection for bromide-specific absorbance .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as halogenated waste. Avoid water contact to prevent hydrolysis .

- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to minimize degradation and bromine release .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in SN2 reactions?

Methodological Answer:

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent polarity, temperature). Use kinetic isotope effects (KIEs) to probe transition states .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare energy barriers for different stereochemical pathways .

- Cross-Validation : Collaborate with independent labs to verify results, ensuring instrument calibration (e.g., NMR shimming, GC column efficiency) .

Advanced: What factors influence the thermal stability of this compound under varying pH conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (T) in acidic (pH 2–4) vs. alkaline (pH 10–12) buffers. Correlate mass loss with Br release via ion chromatography .

- Kinetic Studies : Use Arrhenius plots to determine activation energy () for hydrolysis. Compare with bromides of similar chain lengths (e.g., n-octyl bromide) .

- Mechanistic Probes : Track intermediates (e.g., carbocations) using NMR in DO to identify pH-dependent pathways .

Advanced: How can impurity profiles of this compound impact its utility in organometallic catalysis?

Methodological Answer:

- Impurity Identification : Use LC-MS/MS to detect trace contaminants (e.g., 8-methyl-decanol from hydrolysis). Compare with EP/Ph. Eur. impurity standards .

- Catalytic Screening : Test purified vs. impure batches in model reactions (e.g., Grignard couplings). Measure yield differences and side-product formation .

- Quality Control : Implement strict in-process checks (e.g., inline FTIR) during synthesis to minimize residual alcohols or alkenes .

Advanced: What role does this compound play in designing chiral liquid crystals or surfactants?

Methodological Answer:

- Mesophase Characterization : Use polarized optical microscopy (POM) and XRD to study its effect on liquid crystal phase transitions (e.g., nematic to smectic) .

- Interfacial Studies : Measure critical micelle concentration (CMC) via surface tension assays. Compare with racemic analogs to assess enantioselective packing .

- Computational Docking : Simulate molecular alignment in lipid bilayers using MD software (e.g., GROMACS) to predict surfactant behavior .

Advanced: How can researchers quantify environmental persistence of this compound in soil systems?

Methodological Answer:

- Soil Column Experiments : Monitor bromide leaching using ion-selective electrodes. Compare degradation rates under aerobic vs. anaerobic conditions .

- Microbial Studies : Isolate soil microbes capable of debromination. Use -labeled compound to track mineralization pathways .

- Regulatory Modeling : Apply fugacity models (e.g., EQC) to predict bioaccumulation potential and half-life in terrestrial ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.